molecular formula C20H45NP2 B6363289 Bis[2-(DI-T-butylphosphino)ethyl]amine CAS No. 944710-34-3

Bis[2-(DI-T-butylphosphino)ethyl]amine

Cat. No.: B6363289
CAS No.: 944710-34-3
M. Wt: 361.5 g/mol
InChI Key: MJYKYLNPIGDVEF-UHFFFAOYSA-N
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Description

Bis[2-(DI-T-butylphosphino)ethyl]amine: is an organophosphorus compound that serves as a ligand in coordination chemistry. It is characterized by its two di-tert-butylphosphino groups attached to an ethylamine backbone. This compound is known for its high chemical stability and is often used in the formation of stable complexes with transition metals .

Scientific Research Applications

Chemistry: Bis[2-(DI-T-butylphosphino)ethyl]amine is widely used as a ligand in homogeneous catalysis, particularly in hydrogenation and hydroformylation reactions.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes helps in the efficient synthesis of various compounds .

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H351 (suspected of causing cancer) . It should be handled with care, ensuring good ventilation at the workplace and avoiding the formation of aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(DI-T-butylphosphino)ethyl]amine typically involves the reaction of di-tert-butylphosphine with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The product is then purified through distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems are common practices to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Bis(2-(diphenylphosphino)ethyl)amine
  • Bis(2-(diisopropylphosphino)ethyl)amine
  • 2,6-Bis(di-tert-butylphosphinomethyl)pyridine

Uniqueness: Bis[2-(DI-T-butylphosphino)ethyl]amine is unique due to its high steric bulk provided by the di-tert-butyl groups. This steric hindrance can influence the selectivity and activity of the metal complexes it forms, making it particularly useful in certain catalytic applications where other ligands might not perform as well .

Properties

IUPAC Name

2-ditert-butylphosphanyl-N-(2-ditert-butylphosphanylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H45NP2/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12/h21H,13-16H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYKYLNPIGDVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CCNCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H45NP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944710-34-3
Record name 944710-34-3
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